molecular formula C8H10FN3 B14658326 (1E)-1-(3-Fluorophenyl)-3,3-dimethyltriaz-1-ene CAS No. 52010-52-3

(1E)-1-(3-Fluorophenyl)-3,3-dimethyltriaz-1-ene

Cat. No.: B14658326
CAS No.: 52010-52-3
M. Wt: 167.18 g/mol
InChI Key: SWVBPEMKYHGQML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1E)-1-(3-Fluorophenyl)-3,3-dimethyltriaz-1-ene is an organic compound characterized by the presence of a fluorophenyl group attached to a triazene moiety

Preparation Methods

The synthesis of (1E)-1-(3-Fluorophenyl)-3,3-dimethyltriaz-1-ene typically involves the reaction of 3-fluoroaniline with a suitable diazotizing agent, followed by coupling with a dimethylamine derivative. The reaction conditions often include acidic or basic environments to facilitate the formation of the triazene linkage. Industrial production methods may involve optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

(1E)-1-(3-Fluorophenyl)-3,3-dimethyltriaz-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the triazene moiety into amine derivatives.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(1E)-1-(3-Fluorophenyl)-3,3-dimethyltriaz-1-ene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1E)-1-(3-Fluorophenyl)-3,3-dimethyltriaz-1-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The triazene moiety can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

(1E)-1-(3-Fluorophenyl)-3,3-dimethyltriaz-1-ene can be compared with other similar compounds, such as:

    (1E)-1-(4-Fluorophenyl)-3,3-dimethyltriaz-1-ene: Similar structure but with a fluorine atom at the para position.

    (1E)-1-(3-Chlorophenyl)-3,3-dimethyltriaz-1-ene: Similar structure but with a chlorine atom instead of fluorine.

    (1E)-1-(3-Methylphenyl)-3,3-dimethyltriaz-1-ene: Similar structure but with a methyl group instead of fluorine.

The uniqueness of this compound lies in the specific electronic and steric effects imparted by the fluorine atom, which can influence its reactivity and interactions with biological targets.

Properties

CAS No.

52010-52-3

Molecular Formula

C8H10FN3

Molecular Weight

167.18 g/mol

IUPAC Name

N-[(3-fluorophenyl)diazenyl]-N-methylmethanamine

InChI

InChI=1S/C8H10FN3/c1-12(2)11-10-8-5-3-4-7(9)6-8/h3-6H,1-2H3

InChI Key

SWVBPEMKYHGQML-UHFFFAOYSA-N

Canonical SMILES

CN(C)N=NC1=CC(=CC=C1)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.